

# Photophysical properties of substituted diphenyloxazole derivatives.

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## Compound of Interest

Compound Name: 2-Methyl-4,5-diphenyloxazole

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An In-depth Guide to the Photophysical Properties of Substituted Diphenyloxazole Derivatives

## Introduction

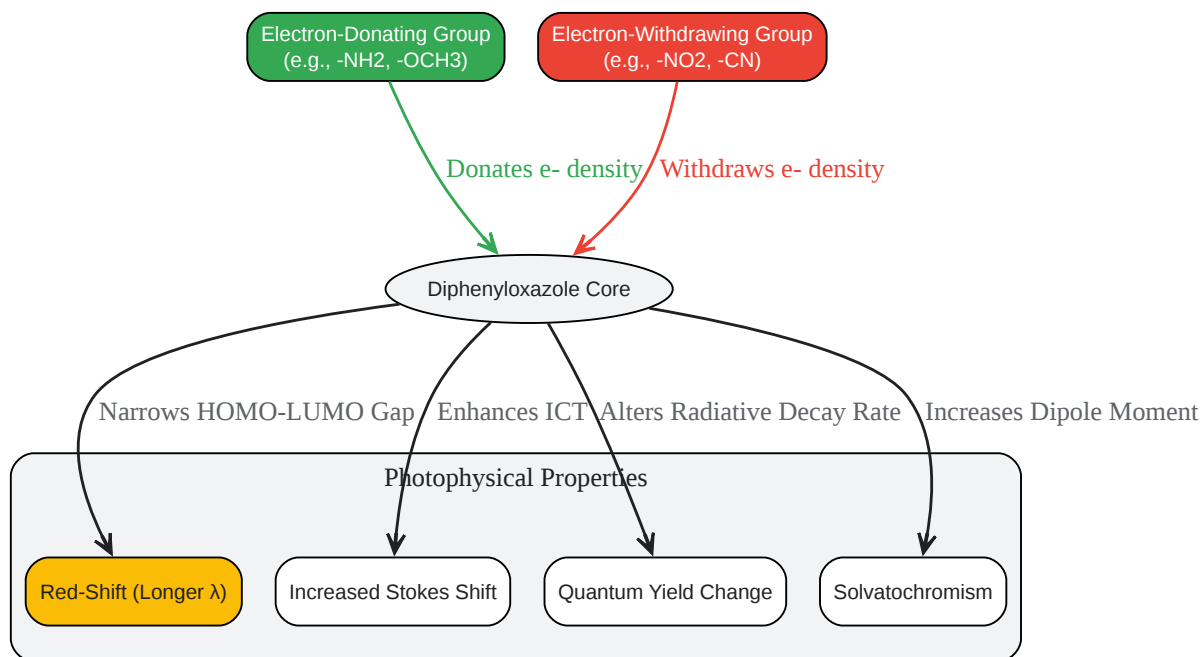
Substituted 2,5-diphenyloxazole (PPO) derivatives are a significant class of heterocyclic compounds renowned for their robust fluorescent properties.[1] Their core structure, an oxazole ring flanked by two aryl groups, provides a versatile scaffold for developing materials used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), liquid scintillators, and as fluorescent probes in biological and medical research.[1][2][3] The primary appeal of these derivatives lies in the tunability of their photophysical characteristics—such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime—through the strategic introduction of various substituents onto the phenyl rings.[1]

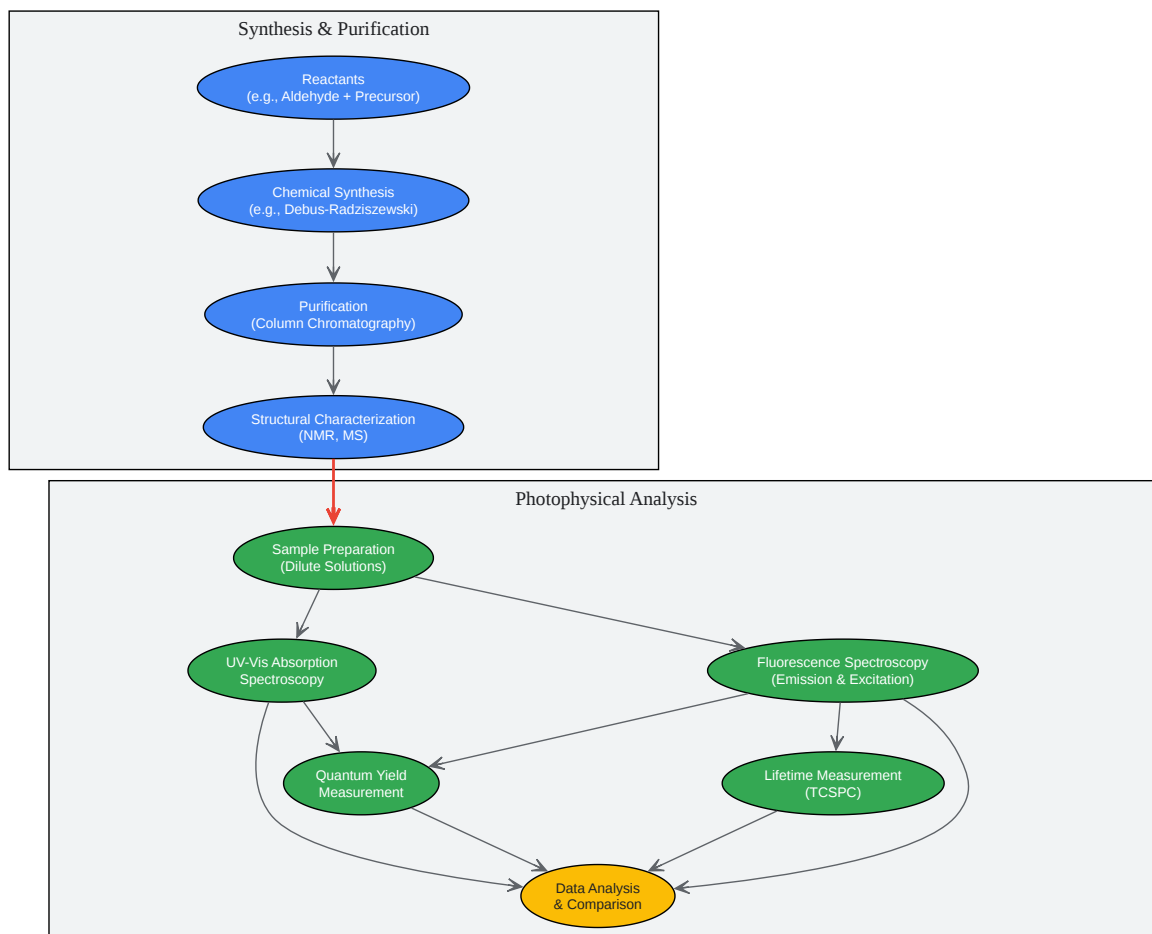
This technical guide provides a comprehensive overview of the photophysical properties of substituted diphenyloxazole derivatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the rational design of novel fluorophores for specific applications.

## General Molecular Structure and Substituent Effects

The fundamental structure of these compounds consists of an oxazole core with phenyl groups at the 2 and 5 positions. The electronic and optical properties can be precisely modulated by introducing different functional groups (substituents) at various positions on these phenyl rings.

[1]





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## References

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